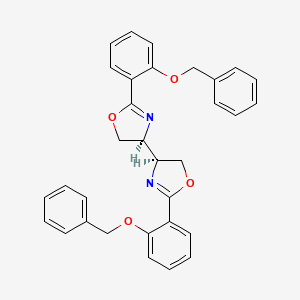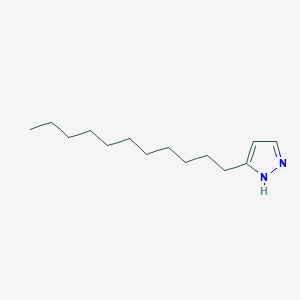
3(2H)-Benzofuranone, 2,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Benzofuranone, 2,7-dimethyl-: is an organic compound belonging to the benzofuranone family. Benzofuranones are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. The compound’s structure consists of a benzene ring fused with a furanone ring, with two methyl groups attached at the 2nd and 7th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Benzofuranone, 2,7-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,7-dimethylphenol with maleic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. The process ensures consistent quality and yield. Catalysts such as Lewis acids are employed to facilitate the cyclization reaction, and the product is purified using techniques like distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 3(2H)-Benzofuranone, 2,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of 2,7-dimethylbenzofuran-3,4-dione.
Reduction: Formation of 2,7-dimethyl-3,4-dihydrobenzofuranone.
Substitution: Various substituted benzofuranones depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3(2H)-Benzofuranone, 2,7-dimethyl- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is also used in the synthesis of bioactive molecules that can interact with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its derivatives are being investigated for their ability to modulate biological pathways involved in disease processes.
Industry: In the industrial sector, 3(2H)-Benzofuranone, 2,7-dimethyl- is used in the production of dyes, fragrances, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3(2H)-Benzofuranone, 2,7-dimethyl- involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound can modulate signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
2,7-Dimethyl-3,5-octadiyne-2,7-diol: Another compound with similar methyl substitutions but different functional groups.
2,7-Dimethyl-1,8-naphthyridine: A nitrogen-containing heterocycle with similar structural features.
2,7-Dimethylquinoline: A quinoline derivative with comparable methyl group positioning.
Uniqueness: 3(2H)-Benzofuranone, 2,7-dimethyl- is unique due to its benzofuranone core structure, which imparts distinct aromatic and electronic properties. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility in synthetic applications and potential therapeutic benefits further distinguish it from other related compounds.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
2,7-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O2/c1-6-4-3-5-8-9(11)7(2)12-10(6)8/h3-5,7H,1-2H3 |
Clave InChI |
SGVDGAYYYREPQY-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)C2=CC=CC(=C2O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


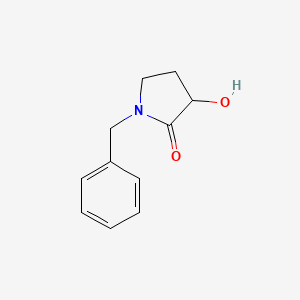
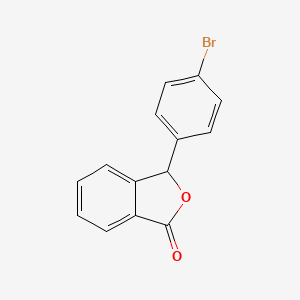
![1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882741.png)
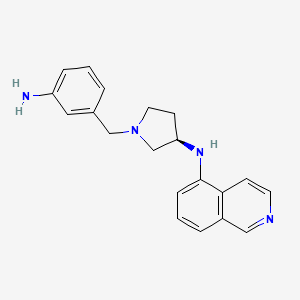
![((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12882750.png)


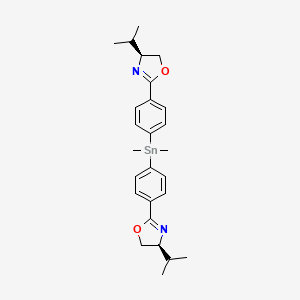
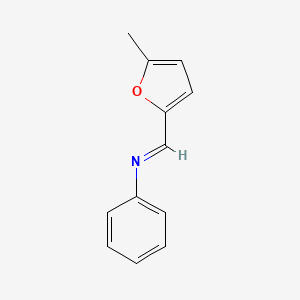
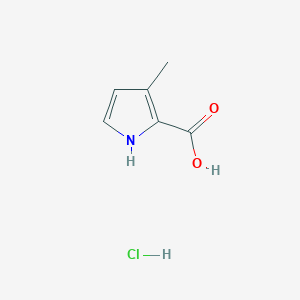
![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)

